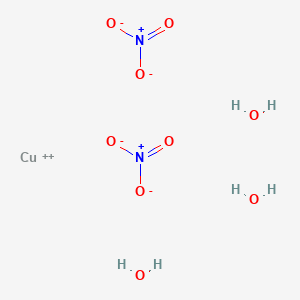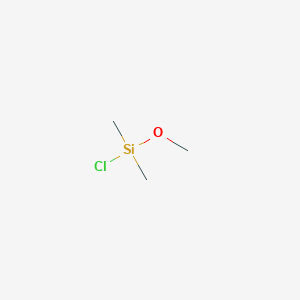![molecular formula C30H31N B154613 Bis[4-(2-phenyl-2-propyl)phenyl]amine CAS No. 10081-67-1](/img/structure/B154613.png)
Bis[4-(2-phenyl-2-propyl)phenyl]amine
概要
説明
Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known as 4,4’-Diphenylisopropyl diphenylamine, is a chemical compound with the molecular formula C30H31N and a molecular weight of 405.57 g/mol . This compound is characterized by its phenyl and propyl functional groups and is known for its applications in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]amine typically involves the reaction of phenyl bromide with diphenylphosphine chloride . The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. The process involves heating the reactants under reflux conditions and using a suitable solvent such as toluene or xylene .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
化学反応の分析
Types of Reactions
Bis[4-(2-phenyl-2-propyl)phenyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
Bis[4-(2-phenyl-2-propyl)phenyl]amine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Bis[4-(2-phenyl-2-propyl)phenyl]amine involves its interaction with molecular targets such as enzymes and receptors. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues . The compound’s phenyl and propyl groups play a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- 4,4’-Bis(alpha,alpha-dimethylbenzyl)diphenylamine
- Styrenated phenol
- Poly(1,2-dihydro-2,2,4-trimethylquinoline)
- Sodium diphenylamine-4-sulfonate
- Phenothiazine
- Dioctyldiphenylamine
Uniqueness
Bis[4-(2-phenyl-2-propyl)phenyl]amine stands out due to its high efficiency as a non-toxic antioxidant, making it a preferred choice in applications where safety and performance are critical . Its ability to protect materials from thermal aging, light aging, and ozone aging, along with its passivating effect on heavy metals, further enhances its utility in various industrial applications .
特性
IUPAC Name |
4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)31-28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h5-22,31H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAWGGOCYUPCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027721 | |
| Record name | 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10081-67-1 | |
| Record name | 4,4′-Bis(α,α-dimethylbenzyl)diphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10081-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(1-methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010081671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis[4-(2-phenyl-2-propyl)phenyl]amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y29EDV7KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine based on the research provided?
A1: The research primarily focuses on the application of 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine as an antioxidant in rubber and lacquer formulations. Studies demonstrate its ability to improve the resistance of these materials to aging, oxidation, and light degradation. [, , , , , ]
Q2: How effective is 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine as an antioxidant compared to other similar compounds?
A2: Research suggests that 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine exhibits superior antioxidant performance in specific applications. For instance, in epichlorohydrin rubber, it demonstrated better retention of tensile strength and elongation compared to 2-phenyl mercaptan parallelism imidazole (MB). [] In refined oriental lacquer, it outperformed other primary and secondary antioxidants in improving lightfastness. []
Q3: Are there any studies on the material compatibility of 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine?
A3: Yes, the research indicates good compatibility of 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine with various materials used in rubber and lacquer formulations. This includes acrylate rubber, nitrile butadiene rubber, chlorinated polyethylene, ethylene-octylene copolymer elastomers, and various fillers and additives. [, , , , , , ]
Q4: What are the advantages of using 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine in cable sheath materials?
A4: Studies highlight the benefits of incorporating 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine in cable sheath materials, particularly in enhancing their resistance to aging and oil. [] When used in a slag pot carrier cable sheath, it contributed to improved mechanical properties, including tensile strength and fracture elongation. []
Q5: Is there any information available about the synthesis of 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine?
A5: Yes, one of the research papers describes a method for synthesizing a mixture of 4-(α,α-dimethylbenzyl)diphenylamine and 4,4-bis(α,α-dimethylbenzyl)diphenylamine. The method involves reacting diphenylamine with α-methylstyrene in the presence of an activated clay catalyst. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



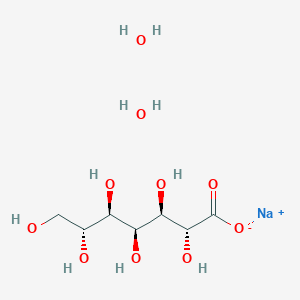
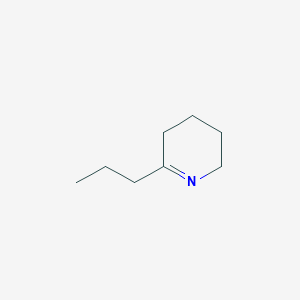
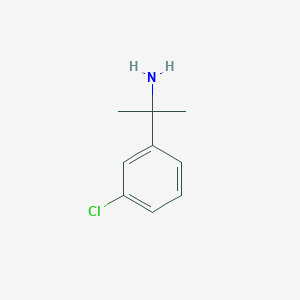
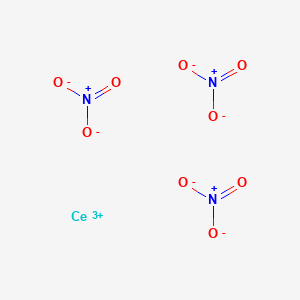
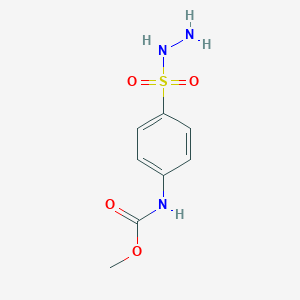
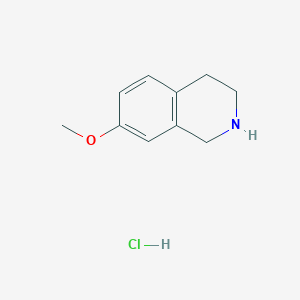


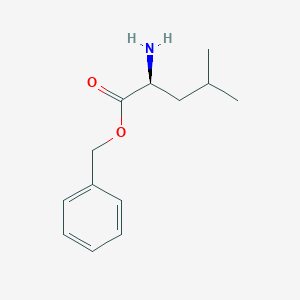
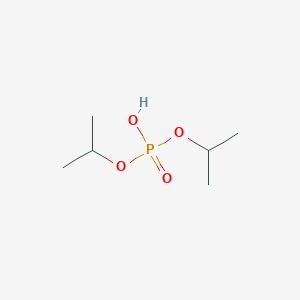
![4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B154554.png)
